molecular formula C21H25N3O4 B2961491 1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894028-63-8

1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2961491
CAS No.: 894028-63-8
M. Wt: 383.448
InChI Key: PCIKCQYYBXFITH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications

Conformational and Tautomeric Control

Research has investigated the conformational equilibrium and tautomerism in compounds related to the specified urea derivative. For instance, studies on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives have shown how these compounds can undergo conformational changes and tautomerism controlled by supramolecular interactions. These findings are significant for applications in molecular sensing and signal transduction, where the controlled tautomerism can be utilized for detecting specific stimuli or changes in the environment (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Synthesis and Stereochemical Analysis

Another aspect of research focuses on the stereoselective synthesis of related compounds, highlighting the importance of stereochemistry in the biological activity and functional properties of these molecules. For example, the synthesis of active metabolites of potent kinase inhibitors involves complex stereochemical considerations to achieve the desired biological effects (Chen et al., 2010).

Enzyme Inhibition and Biochemical Evaluation

The urea derivatives have also been evaluated for their antiacetylcholinesterase activity, providing insights into optimizing pharmacophoric moieties for enhanced enzymatic inhibition. This research is crucial for developing therapeutic agents targeting specific enzymes or receptors (Vidaluc et al., 1995).

Molecular Unfolding and Complexation

Studies on heterocyclic ureas' conformational behavior reveal their ability to unfold and form multiply hydrogen-bonded complexes, contributing to understanding fundamental processes like the helix-to-sheet transition in peptides. This knowledge is applicable in designing self-assembling materials and biomimetic structures (Corbin et al., 2001).

Anticancer and Enzyme Inhibition Studies

Research into urea derivatives includes synthesizing and evaluating their anticancer and enzyme inhibitory activities, demonstrating the potential therapeutic applications of these compounds. Such studies contribute to the development of novel anticancer agents and enzyme inhibitors with specific target profiles (Mustafa, Perveen, & Khan, 2014).

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-9-7-17(8-10-18)24-14-16(13-20(24)25)23-21(26)22-12-11-15-5-3-4-6-19(15)28-2/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIKCQYYBXFITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.